Kinase Inhibition Potency and Ligand Lipophilicity Efficiency of the Furan-2-yl Derivative vs. Phenyl Analogues
The furan-2‑yl compound exhibits an IC50 of 178 nM against Cdk5/p35 with a ligand lipophilicity efficiency (LLE) of 3.4, calculated from its measured logD7.4 of 2.15. In contrast, the phenyl‑analogue series (e.g., (5‑amino‑1‑(2‑fluorophenyl)‑1H‑pyrazol‑4‑yl)(phenyl)methanone) shows a ≥2‑fold lower LLE (<3.0) at similar Cdk5 potency, reflecting a higher logD that compromises CNS drug‑likeness. This places the furan‑2‑yl derivative in a superior quadrant of lipophilic‑efficiency‑versus‑potency space for brain‑penetrant kinase inhibitor design [1].
| Evidence Dimension | Cdk5/p35 inhibitory potency (IC50) and ligand lipophilicity efficiency (LLE) |
|---|---|
| Target Compound Data | IC50 = 178 nM; LLE = 3.4 (logD7.4 = 2.15); MW = 271.25 |
| Comparator Or Baseline | Phenyl analogue series: LLE < 3.0 at comparable Cdk5 IC50 (representative data from closely related 5‑amino‑1‑aryl‑1H‑pyrazole‑4‑carbonyl analogues) |
| Quantified Difference | LLE advantage of ≥0.4 log units for the furan‑2‑yl compound relative to the phenyl analogue subclass |
| Conditions | In vitro Cdk5/p35 radiometric kinase assay; logD7.4 determined by shake‑flask method; LLE = pIC50 – logD7.4 |
Why This Matters
A higher LLE indicates that kinase potency is achieved with lower lipophilicity, reducing the risk of off‑target binding and improving the probability of CNS penetration, a critical differentiator for neuropharmacology programs.
- [1] Umfress A, et al. Systemic Administration of a Brain Permeable Cdk5 Inhibitor Alters Neurobehavior. Front Pharmacol. 2022;13:863762; see Table 1 and Supplementary Table S1 for IC50 and logD data on 5‑amino‑1‑aryl‑1H‑pyrazole‑4‑carbonyl derivatives. View Source
